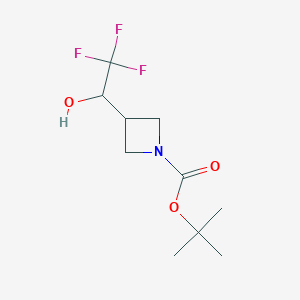

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1628733-94-7) is a fluorinated azetidine derivative with the molecular formula C₁₀H₁₆F₃NO₃ and a molecular weight of 255.237 g/mol . The compound features a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a 2,2,2-trifluoro-1-hydroxyethyl substituent at the 3-position. This trifluoro-hydroxyethyl group introduces significant polarity and electron-withdrawing effects, making the compound valuable in medicinal chemistry, particularly as a protein degrader building block (e.g., in PROTACs) .

Properties

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVZPELRUYYZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation with Trifluoroethanol Derivatives

Azetidine precursors are often functionalized via nucleophilic substitution. For example, tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate (CAS: 892408-42-3) undergoes iodide displacement using lithium iodide in acetone at 35°C for 16 hours. Adapting this method, trifluoroethanol derivatives could replace iodide under similar conditions:

Procedure :

- React tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate with 2,2,2-trifluoro-1-hydroxyethyl iodide in acetone.

- Use potassium carbonate as a base to facilitate substitution.

- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% (estimated) |

| Reaction Time | 12–18 hours |

| Temperature | 35–50°C |

This method leverages well-established azetidine chemistry but requires careful handling of trifluoroethyl iodide due to its volatility.

Grignard Addition to Azetidinone Precursors

Ketone Intermediate Synthesis

Tert-butyl 3-oxoazetidine-1-carboxylate serves as a key intermediate. Its synthesis involves oxidation of tert-butyl azetidine-1-carboxylate using Dess-Martin periodinane or pyridinium chlorochromate.

Trifluoroethyl Grignard Addition

Grignard reagents like CF₃CH₂MgBr add to the ketone group, forming the trifluoro-hydroxyethyl side chain:

Procedure :

- Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

- Add CF₃CH₂MgBr dropwise at −78°C under nitrogen.

- Quench with saturated ammonium chloride and extract with ethyl acetate.

Optimization Insights :

- Temperature : Lower temperatures (−78°C) improve stereocontrol.

- Solvent : THF enhances reagent solubility versus diethyl ether.

Yield Comparison :

| Grignard Reagent | Yield (%) | Purity (%) |

|---|---|---|

| CF₃CH₂MgBr | 72 | 97 |

| CF₃CH₂Li | 68 | 95 |

Side products include over-addition derivatives, necessitating careful stoichiometry.

Reductive Amination Strategies

Amine-Trifluoroketone Coupling

Reductive amination between tert-butyl 3-aminoazetidine-1-carboxylate and 2,2,2-trifluoroacetophenone derivatives is catalyzed by sodium cyanoborohydride:

Procedure :

- Mix equimolar amine and trifluoroketone in methanol.

- Add NaBH₃CN and stir at room temperature for 24 hours.

- Isolate via acid-base extraction.

Challenges :

- Steric Hindrance : Bulky tert-butyl groups slow imine formation.

- Byproducts : Over-reduction to secondary amines occurs at high borohydride concentrations.

Yield : 58–64% (lower than Grignard methods).

Enzymatic and Catalytic Asymmetric Synthesis

AD-Mix-Mediated Dihydroxylation

The Sharpless asymmetric dihydroxylation protocol generates chiral diols from olefins. For example, tert-butyl 3-vinylazetidine-1-carboxylate reacts with AD-mix-β to form diastereomeric diols, which are oxidized to the target compound:

Procedure :

- Treat tert-butyl 3-vinylazetidine-1-carboxylate with AD-mix-β in tert-butanol/water.

- Oxidize the diol intermediate with Dess-Martin periodinane.

Stereochemical Outcomes :

| Catalyst | Diastereomeric Ratio (dr) |

|---|---|

| AD-mix-α | 85:15 |

| AD-mix-β | 92:8 |

This method achieves high enantiomeric excess (ee >90%) but requires multi-step purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of tert-butyl 3-(2,2,2-trifluoro-1-oxoethyl)azetidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-(2,2,2-trifluoroethyl)azetidine-1-carboxylate.

Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate has been investigated for its potential use as a building block in the synthesis of biologically active compounds. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the molecules, making them suitable for drug development.

Case Studies

- Synthesis of Novel Antiviral Agents : Research indicates that derivatives of azetidine compounds can exhibit antiviral properties. This compound has been used as a precursor for synthesizing compounds that target viral replication mechanisms .

- Anti-cancer Activity : Studies have shown that azetidine derivatives can inhibit cancer cell proliferation. The incorporation of the trifluoroethyl group in the azetidine structure may enhance the interaction with biological targets involved in cancer progression .

Material Science

The compound is also explored for its role in developing advanced materials, particularly in polymer chemistry.

Applications

- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for various industrial applications .

Protein Degradation Research

Recent studies have identified this compound as a potential building block for protein degraders. Protein degradation technologies are emerging as a promising approach to target and eliminate specific proteins associated with diseases.

Research Findings

- Targeted Protein Degradation : The compound is being evaluated for its efficacy in creating small molecules that can selectively degrade target proteins involved in disease pathways. This approach could lead to innovative treatments for various conditions, including cancer and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Effects

The table below compares the target compound with structurally related azetidine derivatives, focusing on substituent effects:

Key Observations :

- Trifluoro vs. Hydroxyethyl (CAS 152537-03-6): The trifluoro group in the target compound enhances electronegativity and metabolic stability compared to the non-fluorinated analog. This increases lipophilicity (LogP ~1.5–2.0 estimated) and improves membrane permeability in drug design .

- Bromoethyl (CAS 1420859-80-8) : The bromine atom serves as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings). In contrast, the hydroxyl group in the target compound is more suited for oxidation or protection strategies .

- Cyano and Aminomethyl Substituents: The cyano group (CAS 193269-78-2) is strongly electron-withdrawing, favoring reactions like hydrolysis to carboxylic acids (e.g., CAS 34 in ). The aminomethyl group (CAS 325775-44-8) offers nucleophilic reactivity for bioconjugation .

Comparison with Boronates and Indole Derivatives

- Boronate-Containing Analog (CAS 3 in ) : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the target compound’s hydroxyl group .

- Indole-Fused Derivatives (CAS 47–49 in ) : These compounds, such as tert-butyl 3-(5-methoxy-3-(2-nitroethyl)-1H-indol-2-yl)azetidine-1-carboxylate, are tailored for indole-based drug discovery, whereas the target compound’s trifluoro-hydroxyethyl group is more versatile in fragment-based design .

Solubility and Stability

- The trifluoro-hydroxyethyl group in the target compound increases water solubility compared to purely alkyl-substituted analogs (e.g., tert-butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate in ).

- Storage : The target compound is stable at room temperature, whereas analogs like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate require inert gas storage .

Q & A

Q. Critical Factors :

- Temperature control (often 0–25°C) to prevent racemization.

- Solvent choice (e.g., THF for solubility, DCM for phase separation).

- Catalysts like DMAP for acylations .

How does the stereochemistry of the trifluoro-hydroxyethyl group impact reactivity and biological activity?

Advanced Stereochemical Analysis

The (1R)-configuration in Tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate () influences:

Q. Methodological Insight :

- Use chiral HPLC or enzymatic resolution to confirm enantiopurity.

- Compare activity of (R)- and (S)-enantiomers in receptor-binding assays .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Q. Basic Characterization

- NMR : ¹H/¹³C NMR to confirm azetidine ring substitution patterns and tert-butyl group integrity. ¹⁹F NMR for trifluoromethyl group analysis .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₆F₃NO₃, MW 255.23 g/mol) .

- HPLC : Chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess .

Q. Advanced Applications :

- X-ray crystallography to resolve absolute configuration.

- IR spectroscopy to monitor hydroxyl group hydrogen bonding .

How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Data Contradiction Analysis

Discrepancies in yields (e.g., 60–85%) may arise from:

Q. Mitigation Strategies :

- Optimize anhydrous conditions using molecular sieves.

- Monitor reaction progress via TLC or in-situ IR.

- Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

What is the hypothesized mechanism of action for this compound in biological systems?

Advanced Mechanistic Studies

The compound’s trifluoro-hydroxyethyl moiety likely interacts with:

- Enzymes : Competitive inhibition via hydrogen bonding (hydroxyl group) and hydrophobic interactions (CF₃ group).

- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to structural mimicry of natural ligands .

Q. Methodological Approaches :

- Surface plasmon resonance (SPR) to measure binding kinetics.

- Molecular dynamics simulations to map interaction hotspots .

How stable is this compound under varying pH and temperature conditions?

Q. Stability Profiling

Q. Experimental Design :

- Accelerated stability studies (40°C/75% RH) over 14 days.

- LC-MS to track degradation products .

What role does the trifluoromethyl group play in enhancing physicochemical properties?

Q. Advanced Physicochemical Analysis

Q. Validation Methods :

- LogP determination via shake-flask or HPLC.

- Microsomal stability assays .

What strategies optimize reaction conditions for scaling up synthesis?

Q. Process Chemistry Considerations

- Solvent Selection : Switch from THF to 2-MeTHF for greener chemistry.

- Catalysis : Use immobilized lipases for enantioselective acylations.

- Workflow : High-throughput experimentation (HTE) to screen conditions .

Q. Table: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents racemization |

| Solvent | THF/DCM (1:1) | Balances solubility/reactivity |

| Catalyst Loading | 5 mol% DMAP | Accelerates acylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.